molecular formula C24H26N4O3 B11148263 N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide

Cat. No.: B11148263
M. Wt: 418.5 g/mol
InChI Key: OOJRQWZAHRNORE-UHFFFAOYSA-N
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Description

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is a complex organic compound that belongs to the class of indole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves multiple steps:

    Initial Reaction: The process begins with the reaction of 5-methoxyindole with ethyl bromoacetate in the presence of a base to form an intermediate compound.

    Formation of Pyrazole Ring: The intermediate is then reacted with 4-methoxyphenylhydrazine under acidic conditions to form the pyrazole ring.

    Final Coupling: The final step involves coupling the pyrazole intermediate with acetic anhydride to form the desired compound.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the indole and pyrazole rings, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Bromine in acetic acid.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of halogenated or alkylated derivatives.

Scientific Research Applications

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Studied for its potential role in modulating biological pathways.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound interacts with enzymes and receptors involved in various biological processes.

    Pathways Involved: It modulates signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-iodo-5-methoxy-1H-indol-3-yl)ethyl]acetamide
  • Melatonin

Uniqueness

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[5-(4-methoxyphenyl)-3-methyl-1H-pyrazol-4-yl]acetamide is unique due to its dual indole and pyrazole structure, which imparts distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C24H26N4O3

Molecular Weight

418.5 g/mol

IUPAC Name

N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2-[3-(4-methoxyphenyl)-5-methyl-1H-pyrazol-4-yl]acetamide

InChI

InChI=1S/C24H26N4O3/c1-15-20(24(28-27-15)16-4-6-18(30-2)7-5-16)13-23(29)25-11-10-17-14-26-22-9-8-19(31-3)12-21(17)22/h4-9,12,14,26H,10-11,13H2,1-3H3,(H,25,29)(H,27,28)

InChI Key

OOJRQWZAHRNORE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NN1)C2=CC=C(C=C2)OC)CC(=O)NCCC3=CNC4=C3C=C(C=C4)OC

Origin of Product

United States

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